molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
CAS RN: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Patent
US08852856B2

Procedure details

A protective layer coating solution was prepared by mixing 3 parts by mass of pentaerythritol hexaacrylate (KAYARAD DPHA, produced by Nippon Kayaku Co., Ltd.), 3 parts by mass of an urethane acrylate oligomer (ART RESIN UN-3320HA, produced by Negami Chemical Industrial Co., Ltd.), 3 parts by mass of an acrylic acid ester of dipentaerythritol caprolactone (KAYARAD DPCA-120, produced by Nippon Kayaku Co., Ltd.), 1 part by mass of a silica (P-526, produced by Mizusawa Industrial Chemicals, Ltd.), 0.5 parts by mass of a photopolymerization initiator (IRGACURE 184, produced by Nihon Ciba-Geigy K.K.), and 11 parts by mass of isopropyl alcohol, and sufficiently agitating and dispersing the mixture with the use of a ball mill, such that the average particle diameter became approximately 3 μm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pentaerythritol hexaacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acrylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dipentaerythritol caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:10])(=O)[CH:7]=[CH2:8].[C:11](O)(=O)[CH:12]=[CH2:13].[C:16](O)(=O)[CH:17]=[CH2:18].[C:21](O)(=O)C=C.C(O)(=O)C=C.OCC(CO)(CO)CO.C(O)(=O)C=C.NC(OCC)=O.C1(=O)OCCCCC1.OCC(CO)(COCC(CO)(CO)CO)CO>C(O)(C)C>[CH2:11]1[CH2:8][CH2:7][C:6]([OH:10])([C:1]([C:2]2[CH:3]=[CH:21][CH:16]=[CH:17][CH:18]=2)=[O:5])[CH2:13][CH2:12]1 |f:0.1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
pentaerythritol hexaacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.OCC(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
acrylic acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dipentaerythritol caprolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O.OCC(CO)(COCC(CO)(CO)CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A protective layer coating solution was prepared

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.